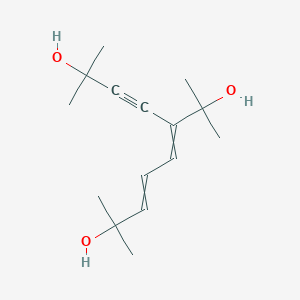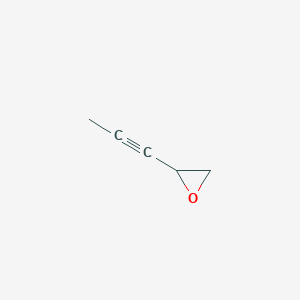
2-(Prop-1-yn-1-yl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Epoxy-3-pentyne is an organic compound characterized by the presence of an epoxide ring and an alkyne group This compound is of interest due to its unique chemical structure, which combines the reactivity of both epoxides and alkynes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Epoxy-3-pentyne can be synthesized through several methods. One common approach involves the epoxidation of 1,3-pentadiene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction typically proceeds at room temperature and yields the desired epoxide.
Industrial Production Methods
In an industrial setting, the production of 1,2-epoxy-3-pentyne may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Epoxy-3-pentyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can attack the epoxide ring, resulting in ring-opening reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Diols.
Substitution: Various alcohols and ethers, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Epoxy-3-pentyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,2-epoxy-3-pentyne involves the reactivity of the epoxide ring and the alkyne group. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The alkyne group can participate in addition reactions, further expanding the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Epoxy-3-butene: Similar structure but with a shorter carbon chain.
1,2-Epoxy-3-hexene: Similar structure but with a longer carbon chain.
1,2-Epoxy-3-propyne: Similar structure but with a different alkyne group.
Eigenschaften
CAS-Nummer |
59627-27-9 |
|---|---|
Molekularformel |
C5H6O |
Molekulargewicht |
82.10 g/mol |
IUPAC-Name |
2-prop-1-ynyloxirane |
InChI |
InChI=1S/C5H6O/c1-2-3-5-4-6-5/h5H,4H2,1H3 |
InChI-Schlüssel |
SDJQAECFEXCEPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


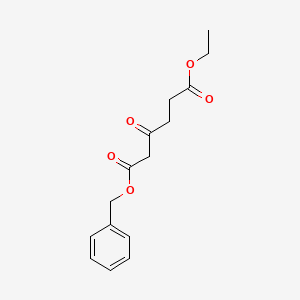
![Pyridine, 2-[[(2-nitrophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14605936.png)
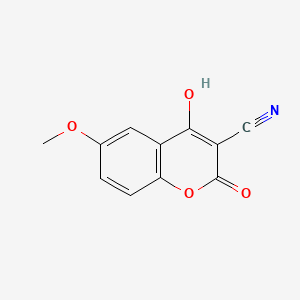
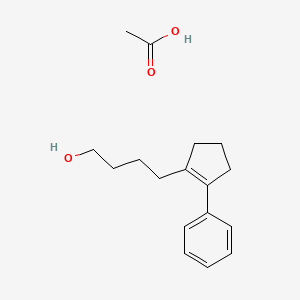
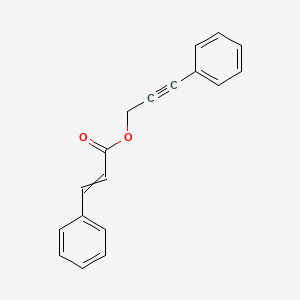

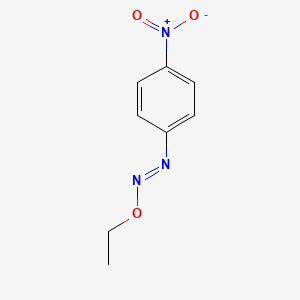
![(But-2-ene-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14605969.png)
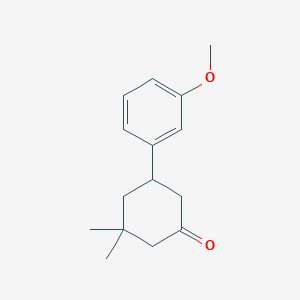
![1-Ethynyl-1-[(prop-2-yn-1-yl)oxy]cyclohexane](/img/structure/B14605989.png)

![1-[(4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinolin-4(1H)-yl]ethan-1-one](/img/structure/B14605998.png)

